8-Nitroimidazo[1,2-a]pyridine
Overview
Description
8-Nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a nitro group at the 8th position of the imidazo[1,2-a]pyridine ring.
Mechanism of Action
Target of Action
The primary targets of 8-Nitroimidazo[1,2-a]pyridine are the COX-1 and COX-2 enzymes . These enzymes are crucial for prostaglandin synthesis, which plays a significant role in inflammation and pain .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, through physicochemical interactions . . For instance, one derivative of this compound showed anti-inflammatory activity despite having a very poor affinity for either COX-1 or COX-2 .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by interacting with COX-1 and COX-2 . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation, pain, and fever. By interacting with COX enzymes, this compound can potentially influence these processes .
Pharmacokinetics
One study suggests that a derivative of this compound exhibits anti-inflammatory activity , implying that it may have suitable pharmacokinetic properties for drug development.
Result of Action
The interaction of this compound with its targets leads to molecular and cellular effects. For example, a derivative of this compound showed anti-inflammatory activity in a cotton pellet granuloma bioassay, without inducing gastrointestinal damage . This suggests that the compound can exert therapeutic effects without causing significant side effects.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization, which could potentially involve interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of 8-Nitroimidazo[1,2-a]pyridine are also not well-studied. Related imidazo[1,2-a]pyridine compounds have shown distinct mechanisms of action in cellular systems. For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to be involved in various radical reactions for direct functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroimidazo[1,2-a]pyridine typically involves the nitration of imidazo[1,2-a]pyridine. One common method includes the reaction of imidazo[1,2-a]pyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Reduction: 8-Aminoimidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against Leishmania donovani and Mycobacterium tuberculosis
Medicine: Potential use as an antileishmanial and antituberculosis agent due to its ability to inhibit the growth of these pathogens
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
- 3-Nitroimidazo[1,2-a]pyridine
- 6-Chloro-3-nitroimidazo[1,2-a]pyridine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Comparison: 8-Nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Nitroimidazo[1,2-a]pyridine, the 8-nitro derivative exhibits different reactivity and biological activity profiles. The presence of a nitro group at the 8th position may enhance its ability to interact with specific molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
8-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGFBWQPMINBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344316 | |
Record name | 8-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52310-46-0 | |
Record name | 8-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the synthetic route for 8-Nitroimidazo[1,2-a]pyridine derivatives described in the first research paper?
A1: The first research paper [] describes a one-pot, multicomponent reaction for synthesizing a variety of this compound derivatives. This method offers several advantages:
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